molecular formula C8H13FN4O B1476317 2-Azido-1-(4-(fluoromethyl)piperidin-1-yl)ethan-1-one CAS No. 2097979-04-7

2-Azido-1-(4-(fluoromethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1476317
CAS No.: 2097979-04-7
M. Wt: 200.21 g/mol
InChI Key: QYXCTLXHKOFBSA-UHFFFAOYSA-N
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Description

2-Azido-1-(4-(fluoromethyl)piperidin-1-yl)ethan-1-one is a versatile chemical compound with a unique structure that enables its application in various fields, including drug discovery, materials science, and organic synthesis.

Preparation Methods

The synthesis of 2-Azido-1-(4-(fluoromethyl)piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-(fluoromethyl)piperidine with an appropriate azido reagent under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-Azido-1-(4-(fluoromethyl)piperidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The fluoromethyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Azido-1-(4-(fluoromethyl)piperidin-1-yl)ethan-1-one has several scientific research applications:

    Drug Discovery: Its unique structure makes it a valuable intermediate in the synthesis of potential pharmaceutical compounds.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 2-Azido-1-(4-(fluoromethyl)piperidin-1-yl)ethan-1-one involves its interaction with molecular targets through its azido and fluoromethyl groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The fluoromethyl group can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes and molecular targets . These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug development .

Comparison with Similar Compounds

2-Azido-1-(4-(fluoromethyl)piperidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:

    2-Azido-1-(4-methylpiperidin-1-yl)ethan-1-one: This compound lacks the fluoromethyl group, which may affect its reactivity and applications.

    1-(4-Fluoromethylpiperidin-1-yl)ethan-1-one: This compound lacks the azido group, limiting its use in click chemistry and other azide-specific reactions.

The presence of both the azido and fluoromethyl groups in this compound makes it unique and versatile for various scientific applications.

Properties

IUPAC Name

2-azido-1-[4-(fluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN4O/c9-5-7-1-3-13(4-2-7)8(14)6-11-12-10/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXCTLXHKOFBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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